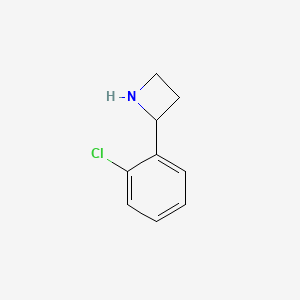

2-(2-Chlorophenyl)azetidine

Description

Significance of Azetidine (B1206935) Scaffolds in Organic Synthesis and Medicinal Chemistry

Azetidine-based structures are recognized as privileged motifs in medicinal chemistry and are integral to a variety of natural products and pharmaceutical agents. rsc.orgontosight.ai Their incorporation into drug molecules can enhance metabolic stability and improve binding interactions with biological targets. longdom.org The versatility of the azetidine scaffold is evident in its presence in drugs with diverse therapeutic applications, including the antihypertensive calcium channel blocker azelnidipine (B1666253) and the anticancer agent cobimetinib. rsc.org

The significance of azetidines extends to their role as versatile building blocks in organic synthesis. clockss.org Their unique reactivity allows for the construction of complex acyclic and heterocyclic structures. clockss.org Furthermore, chiral, enantiomerically pure azetidines have found applications in asymmetric catalysis. clockss.org The development of novel synthetic methodologies continues to expand the accessibility and utility of diversely functionalized azetidines. rsc.orgacs.org

The biological activities associated with azetidine derivatives are extensive and varied. Research has demonstrated their potential as:

Anticancer agents researchgate.netresearchgate.net

Antibacterial and antimicrobial agents researchgate.netresearchgate.netut.ac.ir

Antiviral compounds ontosight.airesearchgate.net

Antitubercular agents ut.ac.irnih.gov

Dopamine antagonists researchgate.net

Nicotinic acetylcholine (B1216132) receptor (nAChR) ligands researchgate.netgre.ac.uk

Inhibitors of monoacylglycerol lipase (B570770) (MAGL) researchgate.net

Unique Structural Attributes and Intrinsic Ring Strain of the Azetidine Moiety

The azetidine ring is a four-membered saturated heterocycle containing a nitrogen atom, analogous to cyclobutane (B1203170). rsc.org A defining characteristic of this structure is its considerable ring strain, estimated to be approximately 25.2 to 25.4 kcal/mol. rsc.orgclockss.org This value is intermediate between the highly strained and less stable aziridines (three-membered rings) and the more stable, unreactive pyrrolidines (five-membered rings). rsc.orgclockss.org

This inherent ring strain is a key driver of the azetidine moiety's reactivity, making it susceptible to ring-opening reactions under appropriate conditions. rsc.orgrsc.org Despite this strain, azetidines are significantly more stable than aziridines, which allows for easier handling and purification. rsc.orgrsc.org The four-membered ring also imparts a high degree of molecular rigidity. researchgate.net

Despite the high ring strain, the basicity of the nitrogen atom in azetidine (pKa of 11.29) is comparable to that of a typical secondary amine like pyrrolidine (B122466) (pKa of 11.31), and much higher than that of aziridine (B145994) (pKa of 7.98). clockss.org This allows the azetidine nitrogen to behave as a typical secondary amine in many chemical reactions. clockss.org

Interactive Data Table: Comparison of Ring Strain and Basicity

| Heterocycle | Ring Size | Ring Strain (kcal/mol) | pKa of Conjugate Acid |

| Aziridine | 3 | 26.7 - 27.7 | 7.98 |

| Azetidine | 4 | 25.2 - 25.4 | 11.29 |

| Pyrrolidine | 5 | 5.4 - 5.8 | 11.31 |

| Piperidine | 6 | 0 | - |

Overview of Research Landscape Pertaining to 2-Arylazetidine Derivatives

The 2-arylazetidine scaffold is a significant subclass of azetidine derivatives that has been the focus of considerable research. The presence of an aryl group at the 2-position of the azetidine ring offers a valuable point for structural modification and has been shown to influence the biological activity of these compounds.

Synthetic strategies for accessing 2-arylazetidines have been a key area of investigation. Researchers have developed various methods, including regio- and diastereoselective syntheses, to produce these compounds with high yields and control over stereochemistry. acs.orgresearchgate.net For instance, a general and scalable two-step method has been described for the synthesis of versatile alkaloid-type 2-arylazetidines from simple building blocks. acs.org The functionalization of the azetidine ring and the aryl moiety has also been explored, allowing for the creation of diverse libraries of compounds for structure-activity relationship (SAR) studies. researchgate.netgre.ac.uk

From a medicinal chemistry perspective, 2-arylazetidines have shown promise as ligands for various biological targets. A notable area of research is their evaluation as ligands for nicotinic acetylcholine receptors (nAChRs). researchgate.netgre.ac.uk These receptors are implicated in a range of neurological conditions, and novel ligands are sought for potential therapeutic applications. researchgate.net

Rationale for Investigating 2-(2-Chlorophenyl)azetidine

The specific investigation of this compound is driven by several key factors. Within the broader class of 2-arylazetidines, the nature and position of substituents on the aryl ring can significantly impact biological activity.

Preliminary biological evaluations of various 2-arylazetidines as ligands for nicotinic acetylcholine receptors have identified chloro-substituted analogs as particularly interesting congeners. researchgate.netgre.ac.uk This finding provides a strong rationale for focusing on derivatives such as this compound. The "ortho" positioning of the chloro group on the phenyl ring is a specific structural feature that warrants detailed investigation to understand its influence on receptor binding and functional activity.

The development of efficient synthetic routes to access diversely decorated azetidines is crucial for exploring structure-activity relationships. researchgate.netgre.ac.uk By focusing on a specific, promising scaffold like this compound, researchers can refine synthetic methodologies and generate a series of related compounds. This systematic approach is essential for identifying lead compounds with improved pharmacological profiles for potential drug development. researchgate.net The study of such specific derivatives contributes to the broader understanding of how subtle structural changes can modulate the biological properties of the azetidine scaffold.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClN |

|---|---|

Molecular Weight |

167.63 g/mol |

IUPAC Name |

2-(2-chlorophenyl)azetidine |

InChI |

InChI=1S/C9H10ClN/c10-8-4-2-1-3-7(8)9-5-6-11-9/h1-4,9,11H,5-6H2 |

InChI Key |

YJPLFSNTLPJFGS-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC1C2=CC=CC=C2Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 2 Chlorophenyl Azetidine and Analogous Azetidine Systems

Cyclization Strategies for Azetidine (B1206935) Ring Formation

The formation of the strained four-membered azetidine ring through intramolecular cyclization is a primary synthetic approach. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing a nucleophilic nitrogen and an electrophilic carbon at appropriate positions.

Intramolecular Nucleophilic Substitution Reactions

By far the most common method to produce azetidines involves the cyclization of a preformed chain via the nucleophilic displacement of a leaving group by a nitrogen atom. beilstein-journals.org This strategy's success often depends on mitigating competing elimination reactions, which are driven by the strain of the forming four-membered ring. beilstein-journals.org

The intramolecular SN2 reaction, where a nitrogen atom attacks a carbon atom bearing a leaving group, is a foundational method for azetidine ring synthesis. researchgate.net This approach typically uses a γ-amino compound where the terminal carbon is functionalized with a good leaving group.

Halides, particularly chlorides and bromides, are frequently employed as leaving groups. beilstein-journals.orgresearchgate.net A classic example involves the reaction of primary amines with 2,4-dibromobutyrates to form azetidine-2-carboxylic esters. researchgate.net

More reactive leaving groups, such as sulfonic esters (mesylates, tosylates) and triflates, are also widely used. beilstein-journals.orgresearchgate.net The conversion of a 1,3-amino alcohol to its corresponding mesylate or tosylate, followed by base-mediated cyclization, is a standard protocol. beilstein-journals.orgrsc.org Triflates are noted as being particularly reactive, often allowing for a one-pot cyclization procedure and proving superior to tosylates, especially in the synthesis of sterically hindered azetidines. beilstein-journals.org

Table 1: Common Leaving Groups in Intramolecular Nucleophilic Substitution for Azetidine Synthesis

| Leaving Group | Reactivity | Common Precursor | Reference |

|---|---|---|---|

| Chloride (Cl) | Good | γ-chloroamine | beilstein-journals.org |

| Bromide (Br) | Good | γ-bromoamine | beilstein-journals.orgresearchgate.net |

| Mesylate (OMs) | High | 1,3-amino alcohol | beilstein-journals.orgresearchgate.net |

| Tosylate (OTs) | High | 1,3-amino alcohol | beilstein-journals.org |

A modern and highly efficient method for constructing azetidines involves the palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds. springernature.comchemrxiv.org This approach transforms γ-C(sp³)–H bonds into C–N bonds, directly forming the azetidine ring. springernature.com The reactions typically employ a picolinamide (B142947) (PA) directing group on the amine substrate, a palladium catalyst such as Pd(OAc)₂, and an oxidant like PhI(OAc)₂. springernature.commdpi.com

This methodology is characterized by its use of low catalyst loadings, inexpensive reagents, and convenient operating conditions. springernature.commit.edu It demonstrates high diastereoselectivity and functional group tolerance, enabling the synthesis of complex polycyclic azetidines and azetidines with chiral spiro-quaternary centers. springernature.comCurrent time information in Bangalore, IN. The catalytic cycle is proposed to proceed through a Pd(II)/Pd(IV) mechanism. mdpi.com This technique represents a significant advance, utilizing typically unreactive C-H bonds as functional handles for ring formation. springernature.com

An alternative to traditional leaving groups is the use of epoxides, where the intramolecular aminolysis of a 3,4-epoxy amine leads to the formation of a 3-hydroxyazetidine. researchgate.net Lanthanide triflates, particularly Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃), have emerged as excellent catalysts for this transformation. rsc.orgnih.govnih.gov

This method involves the La(OTf)₃-catalyzed regioselective intramolecular aminolysis of cis-3,4-epoxy amines, which proceeds in high yields to afford the corresponding azetidines. rsc.orgnih.gov The reaction shows remarkable tolerance for various functional groups, including those that are acid-sensitive or Lewis basic. researchgate.netrsc.org For instance, substrates with electron-rich or electron-deficient benzyl (B1604629) groups, as well as bulky tert-butyl groups on the nitrogen, cyclize smoothly to give the desired azetidine products. researchgate.net Computational studies suggest that lanthanum complexes coordinated to the substrate or product likely control the high regioselectivity observed in the ring-opening of cis-epoxides. researchgate.netnih.gov

Table 2: Examples of La(OTf)₃-Catalyzed Azetidine Synthesis

| Substrate Amine Substituent | Solvent | Yield | Reference |

|---|---|---|---|

| Benzyl | DCE | 81% | rsc.org |

| 4-Methoxybenzyl | DCE | 78% | researchgate.net |

| 4-(Trifluoromethyl)benzyl | DCE | 83% | researchgate.net |

| n-Butyl | DCE | 83% | researchgate.net |

| tert-Butyl | DCE | 81% | researchgate.net |

| Allyl | DCE | 65% | researchgate.net |

(DCE = 1,2-dichloroethane)

Photochemical Cycloaddition Processes (e.g., Yang Cyclization, Aza-Paterno-Büchi Reaction)

Photochemical reactions offer unique pathways to strained ring systems by utilizing the energy of light to overcome thermodynamic barriers. beilstein-journals.org

The Norrish-Yang cyclization (and its nitrogen-focused variant, the aza-Yang cyclization ) is a powerful photochemical method for creating four-membered rings. rsc.orgacs.org The process involves an intramolecular 1,5-hydrogen atom transfer from a γ-carbon to an excited carbonyl group (or imine), generating a 1,4-biradical which subsequently cyclizes to form the ring. beilstein-journals.org For the synthesis of azetidinols, α-aminoacetophenones or other phenacyl amines serve as readily accessible starting materials. beilstein-journals.orgacs.org A key challenge with free amines is a competing photoinduced electron transfer that leads to elimination rather than cyclization; this can be overcome by protonating the amine (e.g., as a tosylate salt) or by installing an electron-withdrawing group on the nitrogen. acs.orgchemrxiv.orgnih.gov This strategy allows for the diastereomerically pure synthesis of complex azetidinols. acs.orgchemrxiv.org

The Aza-Paterno-Büchi reaction is a [2+2] photocycloaddition between an imine and an alkene, representing one of the most direct and efficient routes to functionalized azetidines. springernature.comnih.govresearchgate.net Upon irradiation with UV or visible light, an imine (or an imine equivalent like an oxime) is promoted to an excited state and undergoes cycloaddition with an alkene partner. springernature.comacs.org The reaction can be performed in both an intermolecular and intramolecular fashion. springernature.com While early examples often required UV light and cyclic imines to prevent undesired E/Z isomerization, recent advances have enabled the use of visible light photocatalysts, such as iridium complexes, and acyclic imine precursors like oximes and hydrazones. mdpi.comCurrent time information in Bangalore, IN.nih.gov These modern protocols are characterized by mild conditions, operational simplicity, and broad functional group tolerance. mdpi.comnih.gov

Cycloaddition Approaches

Cycloaddition reactions, where two or more unsaturated molecules combine to form a cyclic adduct, are a powerful tool for constructing azetidine and azetine (the unsaturated analog) rings.

The [2+2] cycloaddition is the most prominent of these strategies. As discussed under the Aza-Paterno-Büchi reaction, the photochemical [2+2] cycloaddition of imines and alkenes is a key method. nih.gov Beyond photochemical methods, thermal or Lewis acid-catalyzed [2+2] cycloadditions are also utilized. For instance, the Staudinger synthesis, which involves the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a classic method for producing β-lactams (azetidin-2-ones), which can subsequently be reduced to azetidines. mit.edu Ketenes for this purpose are often generated in situ from acyl chlorides. mit.edu

More recent developments include visible-light-mediated photocatalytic dehydrogenative [2+2] cycloadditions between amines and alkenes. These reactions function as formal Aza Paternò-Büchi reactions, where photoredox-catalyzed aerobic oxidation of an amine generates a reactive iminium intermediate that undergoes cyclization with an alkene. Other strategies include the copper-catalyzed [3+1] cycloaddition between imido-sulfur ylides and enoldiazoacetates to furnish 2-azetines, which can be reduced to the corresponding azetidines. nih.gov These diverse cycloaddition strategies highlight the modularity and efficiency of building the four-membered ring from unsaturated precursors. mit.edunih.gov

[2+2] Cycloadditions of Imines with Alkenes or Ketenes

The [2+2] cycloaddition reaction is a powerful and atom-economical method for constructing the azetidine ring. rsc.orgchemrxiv.org This approach involves the reaction of an imine with either an alkene (the aza Paternò-Büchi reaction) or a ketene (the Staudinger reaction). rsc.orgresearchgate.netpreprints.org

The aza Paternò-Büchi reaction , a photocycloaddition between an imine and an alkene, offers a direct route to functionalized azetidines. rsc.orgrsc.org However, challenges such as the competing E/Z isomerization of acyclic imines upon photoexcitation have historically limited its application. rsc.orgescholarship.org Consequently, many successful examples have utilized cyclic imines to prevent this undesired relaxation pathway. rsc.org Recent advancements have explored the use of visible-light photocatalysis to overcome these limitations, expanding the scope to include acyclic oximes by matching their frontier molecular orbital energies with those of the alkene partner. chemrxiv.orgresearchgate.netnih.gov Copper-catalyzed photocycloadditions have also emerged as a promising strategy, enabling the reaction of non-conjugated imines and alkenes through a selective alkene activation pathway. escholarship.org

The Staudinger reaction , the cycloaddition of an imine with a ketene, remains one of the most general and widely used methods for synthesizing β-lactams (azetidin-2-ones), which are valuable precursors to azetidines. researchgate.netpreprints.orgmdpi.comclockss.org Ketenes are typically generated in situ from acyl chlorides and a tertiary amine. preprints.orgmdpi.com The reaction is a formal [2+2] cycloaddition that proceeds through a stepwise mechanism involving the formation of a zwitterionic intermediate, which then cyclizes to form the four-membered ring. mdpi.comclockss.org This method is compatible with a wide array of functional groups. clockss.org

| Reaction Type | Reactants | Key Features | Challenges |

| Aza Paternò-Büchi | Imine + Alkene | Atom-economical, direct access to azetidines. rsc.orgchemrxiv.org | E/Z isomerization of acyclic imines, requires photochemical activation. rsc.orgescholarship.org |

| Staudinger Cycloaddition | Imine + Ketene | General and versatile for β-lactam synthesis, wide functional group tolerance. mdpi.comclockss.org | Primarily yields β-lactams, requiring a subsequent reduction step to obtain azetidines. acs.org |

Diastereoselective and Enantioselective Variants in [2+2] Cycloadditions

Controlling the stereochemistry of the newly formed chiral centers is a critical aspect of azetidine synthesis. Both diastereoselective and enantioselective variants of [2+2] cycloadditions have been extensively developed.

In the Staudinger reaction , the diastereoselectivity (cis vs. trans) of the resulting β-lactam is influenced by the substituents on both the imine and the ketene, as well as the reaction conditions. nih.gov The stereochemical outcome is determined by the conrotatory ring closure of a zwitterionic intermediate. clockss.org The use of chiral auxiliaries on either the imine or the ketene has been a successful strategy for achieving high diastereoselectivity. preprints.org For instance, imines derived from chiral starting materials like D-mannitol have been shown to yield cis-β-lactams with high stereocontrol. preprints.org

Enantioselective [2+2] cycloadditions have been achieved through various catalytic approaches. Organocatalysis has emerged as a powerful tool for the synthesis of chiral α-trifluoromethyl azetidines via the [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes, yielding products with excellent diastereo- and enantioselectivities. rsc.org Metal-catalyzed approaches, such as those employing chiral rhodium complexes, have also been successful in promoting enantioselective cycloadditions. mdpi.com Furthermore, photobiocatalysts and engineered enzymes are being explored to achieve stereocontrolled energy transfer photocatalysis for [2+2] cycloadditions. researchgate.net

A notable development is the iodine-mediated formal [2+2] cycloaddition of α-amidomalonates with enones, which provides highly functionalized azetidines with high diastereoselectivity. nih.gov Similarly, a grind-promoted solvent-free Michael addition followed by an oxidative cyclization has been reported for the stereoselective construction of highly functionalized azetidines. acs.org

Ring Contraction Strategies

Ring contraction of larger heterocyclic systems provides an alternative and effective pathway to the strained azetidine ring.

The reduction of readily available azetidin-2-ones (β-lactams) is one of the most frequently employed methods for the synthesis of azetidines. ub.bwacs.org This approach is advantageous due to the vast number of synthetic methods available for preparing β-lactams. acs.org The reduction is typically accomplished using reagents such as diborane, lithium aluminum hydride (LiAlH₄), or alanes. acs.org A key benefit of this method is that the stereochemistry of the substituents on the ring is generally retained during the reduction process. acs.org

However, the choice of reducing agent is crucial, as some reagents can lead to ring cleavage. For instance, the use of Lewis acids in conjunction with alanes can promote the opening of the strained azetidine ring, particularly when electron-rich substituents are present. rsc.org Monochloroalane (AlH₂Cl) and dichloroalane (AlHCl₂) are often preferred for the selective reduction of β-lactams, providing a straightforward route to enantiopure azetidines. nih.govnih.gov

Azetidines can also be synthesized through the ring contraction of five-membered pyrrolidinone precursors. magtech.com.cn A notable method involves a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. organic-chemistry.orgorganic-chemistry.orgnih.gov This process, facilitated by a base like potassium carbonate, allows for the efficient incorporation of various nucleophiles (alcohols, phenols, anilines) to produce α-carbonylated N-sulfonylazetidines. organic-chemistry.orgnih.gov This strategy is scalable and can be stereoselective, with the trans-isomer of the α-bromo pyrrolidinone undergoing a faster ring contraction. organic-chemistry.org Another approach involves the synthesis of (±)-azetidine-2-carboxylic acid from 2-pyrrolidinone (B116388) via a 3-bromo-2-methoxy-1-pyrroline intermediate. tandfonline.comoup.com The replacement of a pyrrolidine (B122466) ring with an azetidine ring leads to a reduction in conformational flexibility. nih.gov

| Precursor | Method | Key Features |

| Azetidin-2-ones (β-Lactams) | Reduction (e.g., AlH₂Cl, LiAlH₄) | Readily available precursors, retention of stereochemistry. acs.org |

| Pyrrolidinones | One-pot nucleophilic addition-ring contraction of α-bromo derivatives. organic-chemistry.orgnih.gov | Scalable, allows for functionalization with various nucleophiles. organic-chemistry.org |

Strain-Release Processes from Bicyclo[1.1.0]butane Derivatives

The high ring strain associated with bicyclo[1.1.0]butane systems, particularly 1-azabicyclo[1.1.0]butanes (ABBs), provides a powerful thermodynamic driving force for the synthesis of functionalized azetidines. organic-chemistry.orgbris.ac.ukarkat-usa.org These strain-release reactions offer modular and operationally simple routes to complex azetidine structures. bris.ac.ukchemrxiv.org

The strategy often involves the generation of azabicyclo[1.1.0]butyl lithium (ABB-Li), which can then be trapped with various electrophiles. bris.ac.uk Subsequent N-protonation and a 1,2-migration can lead to the cleavage of the central C-N bond, relieving ring strain and forming the azetidine ring. organic-chemistry.org This approach has been utilized to create a library of spiro azetidines and to develop novel Friedel–Crafts spirocyclization reactions. bris.ac.uk

Recent advancements have showcased a cation-driven activation strategy for ABBs, which allows for the tandem N/C3-functionalization and rearrangement to furnish azetidines. nih.gov This method expands the scope of N-activation to include Csp³ precursors that can form reactive (aza)oxyallyl cations in situ. nih.gov Furthermore, strain-release-driven epoxidation and aziridination of bicyclo[1.1.0]butanes have been developed, leading to the formation of spirocyclic epoxides and aziridines containing a cyclobutane (B1203170) motif. researchgate.net These transformations highlight the versatility of strain-release as a synthetic strategy for the rapid assembly of sp³-rich heterocycles. bris.ac.uksemanticscholar.org

Stereocontrolled Synthesis of Functionalized Azetidines

The development of stereocontrolled methods for synthesizing functionalized azetidines is crucial for their application in medicinal chemistry and as chiral building blocks. researchgate.net

One approach utilizes the oxidation of γ-(phenylseleno)alkyl arylsulfonamides, followed by an intramolecular substitution of the resulting phenylselenonyl group by the nitrogen atom. researchgate.net The stereoselectivity in such methods can be controlled by using chiral selenium reagents or by the inherent chirality of the reactants. researchgate.net

Another strategy involves a simple and practical two-step procedure for the synthesis of enantioenriched four-membered amino acids. acs.org This method proceeds through the formation of an isolable, unsaturated prochiral azetinyl-carboxylic acid intermediate. Subsequent asymmetric hydrogenation using either palladium or chiral ruthenium complexes affords the saturated azetidine carboxylic acid with high diastereo- and enantioselectivity. acs.org These enantioenriched azetidine-based amino acids can then be incorporated into small peptides. acs.org

The diastereoselective α-alkylation of N-borane-azetidine-2-carboxylic acid ester complexes has also been reported as an effective method. rsc.org This reaction can be promoted by various bases and shows high yields and diastereoselectivity with a range of electrophiles. rsc.org

Asymmetric Synthesis Approaches

The development of enantioselective methods for the synthesis of 2-arylazetidines is crucial for accessing chiral molecules with specific biological functions. Several strategies have been developed to control the stereochemistry at the C2 position.

One prominent strategy involves the use of chiral starting materials. A general and practical route to a variety of chiral 2-substituted-N-tosylazetidines with excellent enantiomeric excess (>99%) begins with readily available α-amino acids. iitk.ac.in This method involves the homologation of α-amino acids to the corresponding β-amino acids or β-amino aldehydes, which are then transformed into the target optically active N-tosylazetidines via intramolecular N-heterocyclization of the corresponding γ-amino alcohols. iitk.ac.in

Another effective approach utilizes chiral auxiliaries. For instance, (S)-tert-butyl sulfinamide can be employed to set the desired stereochemistry at the 2-position. researchgate.net A simple and efficient synthetic route to substituted N-sulfinyl and N-sulfonyl azetidines involves an imino-aldol reaction of ester enolates with non-racemic aldimines to produce β-amino esters. Subsequent reduction followed by cyclization mediated by tosyl chloride (TsCl) and potassium hydroxide (B78521) (KOH) yields the non-racemic azetidines with high yield and stereoselectivity. researchgate.net

Catalytic asymmetric synthesis offers an elegant and atom-economical alternative. The catalytic enantioselective desymmetrization of azetidines with thiols has been reported as a viable method for producing chiral azetidines. rsc.org Additionally, organocatalytic methods, such as the use of a thiourea–boronic acid hybrid catalyst, have been successfully applied to introduce chirality in an aza-Michael addition to α,β-unsaturated carboxylic acids, leading to a variety of chiral 2-arylethylamines which are precursors to chiral azetidines. mdpi.com

Strain-release functionalization of 1-azabicyclobutanes provides a modular and programmable approach to access complex stereopure azetidines, which is particularly amenable to the rapid synthesis of libraries of such compounds. chemrxiv.org

Diastereoselective Azetidine Construction

Achieving diastereoselectivity is critical when multiple stereocenters are present in the azetidine ring. Several methodologies have been developed to construct highly functionalized azetidines with excellent control over the relative stereochemistry.

A facile and efficient stereoselective synthesis of highly functionalized azetidines proceeds via a [2 + 2]-cycloaddition of 2-aminomalonates with chalcones. acs.org This method involves a grind-promoted, solvent-free Michael addition followed by an oxidative cyclization mediated by iodosobenzene (B1197198) (PhIO) and tetrabutylammonium (B224687) iodide (Bu4NI). acs.org This approach consistently yields azetidines with high diastereoselectivity, favoring the anti-isomer over the syn-isomer (>95:5). acs.org The reaction tolerates a range of functional groups on the aromatic ring of the chalcone. acs.org

Another general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been described. acs.orgsemanticscholar.org This kinetically controlled reaction allows for the selective formation of the strained four-membered ring over the thermodynamically more stable five-membered pyrrolidine ring. acs.org Spectroscopic analysis confirmed that the substituents at the C2 and C3 positions of the azetidine ring are situated in a trans geometry. semanticscholar.org This method demonstrates remarkable functional group tolerance. acs.orgsemanticscholar.org

Furthermore, the discovery of an electrocyclization route to azetidine nitrones from N-alkenylnitrones provides a novel pathway to these strained heterocycles. nih.gov These azetidine nitrones can then undergo various reactions, including reductions, cycloadditions, and nucleophilic additions, to form highly substituted azetidines with excellent diastereoselectivity. nih.gov

Specific Methodologies for 2-Aryl-N-Tosylazetidines

N-tosyl activation of the azetidine ring is a common strategy that facilitates both its synthesis and subsequent ring-opening reactions. Several convenient methods for the synthesis of 2-aryl-N-tosylazetidines have been reported.

| Aryl Group (Ar) | Overall Yield (%) |

|---|---|

| C6H5 | 70 |

| 4-MeC6H4 | 68 |

| 4-MeOC6H4 | 65 |

| 4-ClC6H4 | 63 |

Another general and convenient synthetic route utilizes an imino-aldol reaction as the key step. iitk.ac.in Ester enolates, generated from tert-butyl acetate (B1210297) and lithium diisopropylamide (LDA), react with N-tosylarylaldimines to afford N-tosyl-β-aminoesters quantitatively. iitk.ac.in These esters are then reduced to the corresponding γ-amino alcohols using lithium aluminum hydride (LAH). iitk.ac.in Finally, treatment with tosyl chloride and potassium hydroxide in refluxing tetrahydrofuran (B95107) (THF) provides the 2-aryl-N-tosylazetidines in excellent yields. iitk.ac.in

| Aryl Group (Ar) | Yield of Azetidine from γ-Amino Alcohol (%) |

|---|---|

| C6H5 | 98 |

| 4-MeC6H4 | 95 |

| 4-MeOC6H4 | 92 |

| 4-ClC6H4 | 96 |

| 2-ClC6H4 | 95 |

A similar approach involves the cyclization of arylglycine derivatives using (2-bromoethyl)sulfonium triflate. organic-chemistry.orgbristol.ac.uk This method is effective for N-tosylated ethyl esters of (2-aryl)glycines, proceeding under mild conditions with DBU as the base in refluxing dichloromethane (B109758) to give high yields of the corresponding 2-aryl-1-tosylazetidine-2-carboxylates. organic-chemistry.orgbristol.ac.uk

| Aryl Group | Yield (%) |

|---|---|

| 4-Chlorophenyl | 88 |

These methodologies provide a versatile toolbox for the synthesis of 2-(2-chlorophenyl)azetidine and its analogs with a high degree of control over stereochemistry, paving the way for their application in various fields of chemical science.

Chemical Reactivity and Transformation Pathways of 2 2 Chlorophenyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The significant strain within the azetidine ring makes it susceptible to ring-opening reactions, which are a cornerstone of its synthetic utility. bham.ac.ukrsc.org These reactions proceed by cleavage of the C-N bonds, providing access to a diverse array of highly substituted acyclic amine derivatives. bham.ac.uk The regioselectivity of the ring-opening is largely governed by the electronic effects of the substituents on the azetidine ring. magtech.com.cn For 2-aryl substituted azetidines, the attack of a nucleophile typically occurs at the C2 benzylic position, as the aryl group can stabilize the transition state. magtech.com.cn

N-activated 2-(2-chlorophenyl)azetidine undergoes regioselective ring-opening with a variety of nucleophiles, often mediated by a Lewis acid.

Halides: The reaction of N-tosylated 2-arylazetidines with zinc iodide (ZnI2) leads to the regioselective formation of γ-iodoamines. iitk.ac.inscribd.com Specifically, 2-(2-chlorophenyl)-1-tosylazetidine reacts with ZnI2 to produce N-(3-chloro-3-(2-chlorophenyl)propyl)-4-methylbenzenesulfonamide in good yield. iitk.ac.inscribd.comscribd.com The reaction proceeds via nucleophilic attack of the iodide ion at the benzylic C2 position of the azetidine ring, which is activated by coordination of the Lewis acid to the nitrogen atom. iitk.ac.in No other regioisomers are typically observed. iitk.ac.in

Table 1: Regioselective Ring-Opening of 2-(2-Chlorophenyl)-1-tosylazetidine with Zinc Iodide. iitk.ac.inscribd.com

| Entry | Azetidine | Reagent | Product | Time (h) | Yield (%) |

| 1 | 2-(2-Chlorophenyl)-1-tosylazetidine | ZnI2 | N-(3-Iodo-1-(2-chlorophenyl)propyl)-4-methylbenzenesulfonamide | 14 | 72 |

Nitriles: N-tosylated 2-arylazetidines can undergo a formal [4+2] cycloaddition reaction with nitriles in the presence of a Lewis acid like zinc triflate (Zn(OTf)2). iitk.ac.inscribd.com This reaction yields substituted tetrahydropyrimidines. iitk.ac.in However, studies have shown that 2-(2-chlorophenyl)-1-tosylazetidine reacts very slowly with nitriles compared to other 2-arylazetidines, such as the phenyl or 4-chlorophenyl analogues. iitk.ac.inscribd.com The reduced reactivity is attributed to the steric hindrance and electronic effects of the ortho-chloro substituent. iitk.ac.in

Table 2: Zn(OTf)2 Mediated [4+2] Cycloaddition of 2-Aryl-N-tosylazetidines with Nitriles. iitk.ac.in

| Entry | Azetidine | Nitrile | Product | Time (h) | Yield (%) |

| 1 | 2-Phenyl-1-tosylazetidine | Benzonitrile | 2,6-Diphenyl-1-tosyl-1,4,5,6-tetrahydropyrimidine | 12 | 76 |

| 2 | 2-(2-Chlorophenyl)-1-tosylazetidine | Benzonitrile | 2-Phenyl-6-(2-chlorophenyl)-1-tosyl-1,4,5,6-tetrahydropyrimidine | 48 | 61 |

| 3 | 2-(2-Chlorophenyl)-1-tosylazetidine | Acetonitrile | 2-Methyl-6-(2-chlorophenyl)-1-tosyl-1,4,5,6-tetrahydropyrimidine | 72 | 64 (c) |

| (c) Yield was determined by 1H NMR analysis of the crude reaction mixture. |

Alcohols: The Lewis acid-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols provides a direct route to 1,3-amino ethers. iitk.ac.inorganic-chemistry.org Using a catalyst such as copper(II) triflate (Cu(OTf)2), N-tosylated 2-arylazetidines react regioselectively with various alcohols, including methanol (B129727) and benzyl (B1604629) alcohol, to afford the corresponding β-alkoxy-N-tosylamines in excellent yields. organic-chemistry.org This transformation follows an SN2 pathway, where the alcohol attacks the activated C2 position of the azetidine ring. iitk.ac.inorganic-chemistry.org

The ring-opening of N-activated azetidines like 2-(2-chlorophenyl)-1-tosylazetidine is significantly facilitated by Lewis acids. magtech.com.cnacs.org Various Lewis acids, including Cu(OTf)2, Yb(OTf)3, ZnI2, and Zn(OTf)2, have been effectively used to catalyze these reactions. iitk.ac.iniitk.ac.inacs.org

The generally accepted mechanism involves the initial coordination of the Lewis acid to the nitrogen atom of the azetidine ring. iitk.ac.iniitk.ac.inorganic-chemistry.org This coordination increases the electrophilicity of the ring carbons and further polarizes the C-N bonds, activating the ring for nucleophilic attack. iitk.ac.in The subsequent step is a regioselective, SN2-type attack by a nucleophile at the more substituted C2 (benzylic) position. iitk.ac.inorganic-chemistry.orgacs.org This pathway is favored due to the stabilization of the developing positive charge in the transition state by the adjacent phenyl ring. magtech.com.cn The reaction concludes with the cleavage of the C2-N bond, resulting in the formation of the ring-opened product. iitk.ac.in This SN2 mechanism is supported by stereochemical studies on chiral azetidines, which show that the reaction proceeds with inversion of configuration at the reacting carbon center, leading to nonracemic products from enantiopure starting materials. iitk.ac.in

Achieving enantioselectivity in the ring-opening of azetidines is a significant goal for the synthesis of chiral amines and their derivatives. chemrxiv.orgnih.gov While much of the research has focused on racemic this compound, the principles of enantioselective catalysis are applicable. The SN2 mechanism inherent to the Lewis acid-mediated ring-opening of 2-arylazetidines allows for the transfer of chirality from an enantiomerically pure starting material to the product. iitk.ac.inorganic-chemistry.org For instance, the ring-opening of chiral (R)-2-phenyl-N-tosylazetidine with alcohols in the presence of Cu(OTf)2 yields the corresponding nonracemic 1,3-amino ethers with good enantiomeric excess, confirming the stereospecificity of the SN2 pathway. iitk.ac.in

Furthermore, recent advancements have demonstrated the use of chiral catalysts to induce enantioselectivity in the ring-opening of prochiral or racemic azetidines. Chiral squaramide hydrogen-bond donor catalysts have been successfully employed for the highly enantioselective ring-opening of 3-substituted azetidines with alkyl and acyl halides. chemrxiv.orgnih.gov This strategy relies on the catalyst's ability to recognize and stabilize the dipolar transition state of the SN2 reaction, thereby directing the nucleophilic attack to one enantiotopic face of the substrate. chemrxiv.orgnih.gov

Functionalization and Derivatization Strategies

Beyond ring-opening, the this compound scaffold can be modified at two primary locations: the azetidine nitrogen atom and the chlorophenyl substituent.

The nitrogen atom of the azetidine ring is a key site for functionalization, which is often a prerequisite for controlling the ring's reactivity.

N-Sulfonylation: A common strategy is the installation of an arylsulfonyl group, such as a tosyl (Ts) or nosyl (Ns) group. iitk.ac.inacs.org This is typically achieved by reacting the parent azetidine with the corresponding sulfonyl chloride in the presence of a base. iitk.ac.in These electron-withdrawing groups serve several purposes: they activate the azetidine ring towards nucleophilic attack, act as protecting groups, and in some cases, can direct the stereochemical outcome of subsequent reactions. bham.ac.ukacs.org The nature of the aryl sulfonyl group can influence the reaction rates, with electron-withdrawing substituents on the sulfonyl group generally leading to faster transformations. acs.org

N-Alkylation and N-Arylation: The nitrogen atom can also be functionalized through alkylation or arylation reactions. For example, N-aryl-2-cyanoazetidines can be prepared via copper-catalyzed N-arylation of the corresponding β-amino alcohols, followed by cyclization. organic-chemistry.org Direct alkylation of the azetidine nitrogen provides access to N-alkylated derivatives, which can exhibit different reactivity profiles compared to their N-sulfonylated counterparts. researchgate.net

N-Acylation: Coupling of the azetidine nitrogen with carboxylic acids or their derivatives leads to N-acyl azetidines. mdpi.com These amide derivatives can undergo unique transformations, such as acid-catalyzed isomerization to form 2-oxazolines, which involves an intramolecular SN2 attack of the amide oxygen at the C2 position of the azetidine ring. mdpi.com

The 2-chlorophenyl group offers opportunities for further molecular diversification, primarily through reactions targeting the aromatic ring or the carbon-chlorine bond. While specific examples for this compound are less common in the literature, established organometallic cross-coupling reactions are, in principle, applicable.

Cross-Coupling Reactions: The chloro substituent can potentially be replaced using transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions. These methods would allow for the introduction of new aryl, vinyl, or amino groups, significantly expanding the structural diversity of the resulting compounds.

Nucleophilic Aromatic Substitution (SNAr): Although less favored than on rings activated by strong electron-withdrawing groups, nucleophilic aromatic substitution could be possible under specific conditions to replace the chlorine atom.

An example involving a related aziridine (B145994) derivative, 3-(2-chlorophenyl)-1-tosylaziridine-2-carboxylate, shows that the 2-chlorophenyl moiety can participate in intramolecular cyclization reactions. Following a Lewis acid-catalyzed ring-opening with thiophenol, a subsequent copper-mediated C-N cyclization leads to the formation of an indole (B1671886) scaffold, demonstrating a transformation that directly involves the chlorophenyl group. arkat-usa.org

Site-Specific Functionalization of the Azetidine Ring

The functionalization of the this compound scaffold can be achieved with high regioselectivity, targeting either the azetidine ring itself or the appended chlorophenyl group. The outcome of these reactions is heavily influenced by the nature of the substituent on the azetidine nitrogen and the reaction conditions employed. rsc.orgthieme-connect.com

A key strategy for functionalization is directed ortho-metalation (DoM), where the azetidine ring acts as a directed metalation group (DMG) to guide lithiation to the C6 position of the 2-chlorophenyl ring. nih.govlookchem.com This approach involves the use of organolithium bases, such as n-hexyllithium, which has been identified as a safer alternative to n-butyllithium. nih.gov For N-alkyl substituted 2-arylazetidines, the nitrogen atom of the azetidine ring coordinates the lithium cation, facilitating deprotonation at the adjacent ortho position (C6) on the aromatic ring. rsc.orgnih.gov Subsequent treatment with an electrophile introduces a new substituent at this position. This method is effective even with inductively electron-withdrawing substituents like chlorine on the aromatic ring. nih.govlookchem.com

Conversely, if the nitrogen atom bears an electron-withdrawing protecting group, such as a tert-butoxycarbonyl (Boc) group, the regioselectivity of the lithiation switches. rsc.orguniba.it In this case, the acidity of the benzylic proton at the C2 position of the azetidine ring (alpha to both the nitrogen and the aromatic ring) is increased. Deprotonation occurs at this C2 position, and subsequent reaction with an electrophile installs a substituent directly onto the azetidine ring at the same carbon that bears the chlorophenyl group. rsc.orguniba.it This switch in regioselectivity underscores the critical role of the N-substituent in directing functionalization pathways. rsc.orgthieme-connect.com

The table below summarizes the regioselective functionalization of 2-arylazetidines based on the N-substituent, which is applicable to this compound.

| N-Substituent | Lithiation Site | Resulting Functionalization | Reference |

|---|---|---|---|

| Alkyl (e.g., Methyl, Ethyl) | ortho-position of the aryl ring (C6) | Site-specific functionalization of the aromatic ring | rsc.orgnih.gov |

| Boc (tert-butoxycarbonyl) | α-Benzylic position of the azetidine ring (C2) | Site-specific functionalization of the azetidine ring | rsc.orguniba.it |

Rearrangement Reactions Involving the Azetidine Skeleton

The inherent ring strain of the four-membered azetidine ring makes it susceptible to rearrangement reactions, which can be exploited to synthesize larger, more complex heterocyclic structures. bham.ac.ukmagtech.com.cn These transformations typically involve the cleavage of one or more bonds within the azetidine skeleton, followed by the formation of a new ring system. Ring-opening reactions of unsymmetrical azetidines are often regioselective and influenced by electronic effects. magtech.com.cn

For 2-arylazetidines like this compound, the C-N bond between the nitrogen and the aryl-bearing carbon (C2) is often the site of cleavage due to the stabilization of intermediates by the aromatic ring. magtech.com.cn Lewis acid activation of the azetidine nitrogen is a common strategy to facilitate these rearrangements. For instance, N-tosylated 2-arylazetidines react with nitriles in the presence of zinc triflate (Zn(OTf)₂) in a [4+2] cycloaddition reaction to form substituted tetrahydropyrimidines. iitk.ac.in In this process, the azetidine acts as a masked 1,4-dipole. Research has shown that the substituent on the aryl ring affects the reaction rate, with 2-(2-chlorophenyl)-1-tosylazetidine reacting more slowly than its unsubstituted phenyl or 4-chlorophenyl counterparts. iitk.ac.in

The table below outlines potential rearrangement reactions applicable to derivatives of this compound.

| Starting Material Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|

| N-Tosyl-2-arylazetidine | Nitrile (RCN), Zn(OTf)₂ | Substituted Tetrahydropyrimidine | iitk.ac.in |

| N-Benzyl amino azetidine | Lewis Acid | N-Benzylpyrrolidine | bham.ac.uk |

| cis-2-(2-Bromo-1,1-dimethylethyl)azetidine | Silver salt, DMSO, 100 °C | 5,5-Dimethylpiperidin-4-one | rsc.org |

| 3-Hydroxyazetidine | H₂SO₄, Acetonitrile | 2-Oxazoline | durham.ac.uk |

Formation of Fused, Bridged, and Spirocyclic Azetidine Systems

Beyond simple functionalization and rearrangement, this compound can serve as a scaffold for constructing more intricate polycyclic systems, including fused, bridged, and spirocyclic structures. masterorganicchemistry.com These complex architectures are of significant interest in medicinal chemistry.

Fused systems are created when two rings share two common atoms (a bond). The synthesis of fused azetidines can be achieved through various cycloaddition reactions. doi.org For example, a Lewis base-catalyzed [2+2] annulation between allenoates and cyclic ketimines has been used to produce fused azetidine derivatives in good yields. rsc.org Another approach involves the transformation of 3,4-dihydroquinazolin-2(1H)-ones, which can lead to enantioenriched N-fused tricyclic azetidines. doi.org

Bridged systems feature two rings sharing three or more atoms, with "bridgehead" atoms connected by "bridges". masterorganicchemistry.com While specific examples starting from this compound are not prominent, the general strategy would involve intramolecular cyclization of a suitably functionalized azetidine. For instance, creating a tether between the nitrogen atom (or C4) and the C6 position of the chlorophenyl ring could, upon cyclization, form a bridged structure.

Spirocyclic systems , where two rings are joined at a single common atom, are a particularly important class. masterorganicchemistry.com Several methods have been developed for the synthesis of spirocyclic compounds containing an azetidine ring. rsc.orgrsc.org An enantioselective synthesis of spirocyclic azetidine oxindoles has been achieved through an intramolecular C-C bond formation, catalyzed by a chiral phase-transfer catalyst. acs.org The synthesis of 2,7-diazaspiro[3.5]nonanes (spirocyclic piperidine-azetidines) has also been reported, highlighting the utility of azetidines in building diverse spiro-architectures. acs.org A general approach could involve the functionalization of this compound at the C3 position with a group capable of undergoing cyclization onto the C3 carbon, thereby forming a spiro center.

The table below lists examples of synthetic strategies for forming complex azetidine systems.

| System Type | Synthetic Strategy | Example Precursors | Reference |

|---|---|---|---|

| Fused | [2+2] Annulation | Allenoates and cyclic ketimines | rsc.org |

| Fused | Decarboxylative Mannich reaction followed by transformations | β-Ketoacids and ketimines | doi.org |

| Spirocyclic | Intramolecular C-C bond formation | Isatin-derived diazo compounds | acs.org |

| Spirocyclic | Reduction/cyclization sequence | N-Boc-4-piperidone derivatives | acs.org |

Spectroscopic and Analytical Characterization of this compound and Its Derivatives

The structural elucidation and analytical characterization of azetidine-containing compounds are critical for confirming their identity, purity, and stereochemistry. A variety of sophisticated spectroscopic and analytical techniques are employed for this purpose. This article focuses on the methodologies used to characterize the chemical compound this compound and its closely related derivatives, providing an overview of the expected and observed data from each technique.

Spectroscopic and Analytical Characterization Methodologies

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For 2-(2-Chlorophenyl)azetidine, the expected monoisotopic mass would be approximately 167.06 g/mol for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition with high accuracy.

The fragmentation pattern in electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would likely involve the cleavage of the azetidine (B1206935) ring and the loss of substituents. A common fragmentation pathway for azetidines involves the cleavage of the C-C bonds within the ring, leading to the formation of stable radical cations or neutral fragments.

While a specific mass spectrum for this compound was not found, data for a related compound, o-(p-Chlorophenyl) 1-azetidinecarbothioate, is available from the NIST Mass Spectrometry Data Center. nih.gov This compound exhibits a base peak at m/z 129 and another significant peak at m/z 100 under GC-MS conditions. nih.gov HRMS data for other azetidine derivatives, such as (Ss,2R)-(+)-2-Phenyl-1-(p-tolylsulfinyl)azetidine, has been used to confirm their elemental composition, showing a calculated m/z of 272.1109 for [M+H]⁺, which matched the found value. rsc.org

| Compound | Ionization Method | m/z (relative intensity) |

| o-(p-Chlorophenyl) 1-azetidinecarbothioate | GC-MS | 129 (100), 100 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

For this compound, the IR spectrum is expected to show characteristic absorption bands for the N-H group (if unsubstituted on the nitrogen), C-H bonds of the aromatic and aliphatic parts, C-N stretching, and C-Cl stretching. The N-H stretching vibration typically appears as a moderate to weak band in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are observed above 3000 cm⁻¹, while those of the aliphatic CH₂ groups of the azetidine ring appear just below 3000 cm⁻¹. The C-N stretching vibration of the azetidine ring is expected in the region of 1250-1020 cm⁻¹. The C-Cl stretching vibration for the chlorophenyl group would be found in the fingerprint region, typically between 800 and 600 cm⁻¹.

While a specific IR spectrum for this compound is not available in the provided search results, the IR data for (Ss,2R)-(+)-2-Phenyl-1-(p-tolylsulfinyl)azetidine shows absorptions at 2956 and 2878 cm⁻¹ (C-H stretching), and a series of bands in the fingerprint region corresponding to the aromatic rings and the sulfinyl group. rsc.org

| Compound | IR (KBr, cm⁻¹) Characteristic Peaks |

| (Ss,2R)-(+)-2-Phenyl-1-(p-tolylsulfinyl)azetidine | 2956, 2878, 1597, 1492, 1452, 1091, 1066, 812 |

Advanced Chromatographic Techniques (e.g., GC-MS, LC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful hyphenated techniques that separate components of a mixture and provide mass spectrometric data for each component. These techniques are crucial for purity assessment and for the analysis of complex reaction mixtures containing azetidine derivatives.

The choice between GC-MS and LC-MS depends on the volatility and thermal stability of the compound. For volatile and thermally stable azetidine derivatives, GC-MS can be an effective analytical tool. For less volatile or thermally labile compounds, LC-MS is the preferred method. In many synthetic procedures involving azetidines, LC/MS analysis is used to monitor the progress of reactions. acs.org

Detailed chromatographic conditions, such as the type of column, mobile phase composition (for LC), and temperature program (for GC), would need to be optimized for the specific analysis of this compound.

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound, including its absolute stereochemistry and solid-state conformation.

For chiral molecules like this compound, obtaining a single crystal suitable for X-ray diffraction analysis can provide unambiguous proof of its structure. The analysis would reveal the precise bond lengths, bond angles, and torsional angles within the molecule. It would confirm the puckered conformation of the four-membered azetidine ring and the relative orientation of the 2-chlorophenyl substituent.

While no crystal structure for the parent this compound was found in the search results, a study on a related complex azetidine derivative reported the use of X-ray crystallography to confirm an unexpected [4.2.0] spirocyclic system formed from an azetidine precursor. acs.org This highlights the power of the technique in unambiguously resolving complex structural questions in azetidine chemistry. The synthesis of various 3-chloro-β-lactams has also been confirmed through X-ray crystallography, which established their stereochemistry. researchgate.net

Theoretical and Computational Investigations of 2 2 Chlorophenyl Azetidine

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, are fundamental to determining the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. nih.gov Methods such as Hartree-Fock (HF) and Møller-Plesset (MP2) perturbation theory are employed to solve the Schrödinger equation, providing detailed information about the molecule's optimized geometry and electronic properties. nih.gov

The electronic structure, including the distribution of electron density and the nature of molecular orbitals, is also elucidated. nih.gov Natural Bond Orbital (NBO) analysis can be used to study charge distribution, identifying which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is vital for predicting how the molecule will interact with other reagents.

Below is an illustrative table of geometric parameters that could be determined for 2-(2-Chlorophenyl)azetidine using quantum chemical calculations.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-N Bond Length (Azetidine) | The length of the carbon-nitrogen bonds within the azetidine (B1206935) ring. | ~1.47 Å |

| C-C Bond Length (Azetidine) | The length of the carbon-carbon bonds within the azetidine ring. | ~1.55 Å |

| C-N-C Bond Angle | The angle formed by the nitrogen and two adjacent carbon atoms in the ring. | ~90° |

| Ring Puckering Angle | The dihedral angle that defines the non-planar conformation of the azetidine ring. | Variable, typically 10-30° |

| C-Cl Bond Length | The length of the carbon-chlorine bond on the phenyl ring. | ~1.74 Å |

Density Functional Theory (DFT) Applications in Azetidine Research

Density Functional Theory (DFT) has become one of the most widely used computational methods due to its favorable balance of accuracy and computational cost. researchgate.netnih.gov DFT calculates the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. mdpi.com This approach is particularly effective for studying the properties of molecules like substituted azetidines.

Common applications of DFT in this context include the calculation of:

Molecular Orbital Energies : DFT is used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more reactive. nih.gov

Molecular Electrostatic Potential (MEP) : DFT calculations can generate MEP maps, which visualize the electrostatic potential on the molecule's surface. mdpi.com These maps use a color scale (typically red for negative potential, blue for positive) to identify electron-rich and electron-poor regions, highlighting potential sites for nucleophilic and electrophilic attack. mdpi.com

Vibrational Frequencies : Theoretical vibrational spectra (like IR and Raman) can be calculated using DFT. nih.gov By comparing these calculated spectra with experimental data, researchers can confirm the structure of a synthesized compound.

DFT has proven invaluable in studying structure-activity relationships, reaction mechanisms, and the stability of various chemical systems, including pharmaceuticals and complex organic molecules. mdpi.com

Computational Modeling of Reaction Mechanisms and Transition States

Understanding how a chemical reaction occurs step-by-step is crucial for controlling its outcome. Computational modeling allows researchers to map out the entire energy landscape of a reaction, including reactants, products, intermediates, and, most importantly, transition states. mit.edu The transition state is a high-energy, fleeting arrangement of atoms that represents the point of no return in a reaction. mit.edu

For reactions involving this compound, such as ring-opening or substitution reactions, computational models can:

Identify Reaction Pathways : By calculating the energies of various possible routes, the most favorable (lowest energy) pathway can be determined.

Calculate Activation Energies : The energy difference between the reactants and the transition state, known as the activation energy, determines the reaction rate. DFT calculations are commonly used to compute this value. mdpi.com

Visualize Transition State Structures : Modeling can reveal the precise geometry of the transition state, offering insights into how bonds are formed and broken. mit.edu

Recent advances have combined DFT with machine learning to predict transition state structures with remarkable speed and accuracy, accelerating the design of new chemical reactions and catalysts. mit.edumit.edu This approach can be used to pre-screen potential reactions for synthesizing or functionalizing azetidine derivatives, saving significant time and resources compared to a trial-and-error experimental process. mit.edu

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical calculations typically focus on static, minimum-energy structures, molecules are dynamic entities that constantly move and change shape. Molecular Dynamics (MD) simulations model the motion of atoms and molecules over time by solving Newton's equations of motion. stanford.edumdpi.com This technique provides a detailed view of a molecule's conformational flexibility and dynamics.

For this compound, an MD simulation would reveal:

Ring Dynamics : The simulation would show the puckering motion of the azetidine ring, illustrating how it flexes and inverts between different conformations.

Substituent Rotation : The rotation of the 2-chlorophenyl group around the single bond connecting it to the azetidine ring can be modeled. This helps identify the most stable rotational isomers (rotamers) and the energy barriers between them.

Solvent Effects : MD simulations can explicitly include solvent molecules (like water), providing a realistic model of how the compound behaves in solution. This can show how solvent interactions, such as hydrogen bonding, influence the molecule's preferred conformation. nih.gov

MD simulations are essential for understanding how a molecule's shape and flexibility influence its interactions with biological targets, such as proteins, making it a key tool in drug design. nih.gov

Prediction of Chemical Reactivity and Selectivity via Computational Tools

Computational chemistry offers a suite of tools to predict where and how a molecule will react. rsc.org For this compound, these tools can forecast its reactivity towards different reagents and predict the selectivity (regio- and stereoselectivity) of potential reactions.

Key computational predictors include:

Frontier Molecular Orbital (FMO) Theory : The shapes and energies of the HOMO and LUMO are analyzed. The HOMO typically indicates sites susceptible to electrophilic attack, while the LUMO points to sites for nucleophilic attack. The interaction between the HOMO of one reactant and the LUMO of another governs the reaction's feasibility. mit.edu

Fukui Functions : Derived from DFT, Fukui functions provide a more quantitative measure of the reactivity at each atomic site in a molecule, identifying the most likely centers for electrophilic, nucleophilic, and radical attack. nih.gov

Electrostatic Potential (ESP) Charges and Maps : As mentioned earlier, MEP maps visually identify reactive sites. mdpi.com Regions of high negative potential (red) are nucleophilic, while regions of high positive potential (blue) are electrophilic.

| Computational Tool | Information Provided | Application to this compound |

|---|---|---|

| HOMO/LUMO Analysis | Identifies electron-rich and electron-poor orbitals. | Predicts susceptibility to electrophiles (at HOMO sites like the N atom) and nucleophiles (at LUMO sites). |

| Molecular Electrostatic Potential (MEP) | Visual map of charge distribution. | Highlights the nucleophilic nitrogen lone pair and potentially electrophilic carbons. |

| Fukui Functions | Quantifies reactivity at each atomic site. | Provides a ranked list of atoms most likely to undergo nucleophilic or electrophilic attack. |

Analysis of Ring Strain Energy and Stability Profiles

Four-membered rings like azetidine are characterized by significant ring strain, which arises from bond angle distortion (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). This inherent strain is a defining feature of their chemistry, making them more reactive than their five- or six-membered counterparts but more stable and easier to handle than three-membered rings like aziridines. rsc.orgrsc.org

The ring strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org Computational methods can be used to calculate the strain energy for substituted derivatives like this compound. This is often done by comparing the energy of the cyclic molecule to that of a suitable strain-free acyclic reference compound using isodesmic reactions.

| Heterocycle | Number of Atoms | Approximate Ring Strain (kcal/mol) | Relative Stability |

|---|---|---|---|

| Aziridine (B145994) | 3 | 27.7 | Low |

| Azetidine | 4 | 25.4 | Moderate |

| Pyrrolidine (B122466) | 5 | 5.4 | High |

Comparative ring strain energies of small nitrogen heterocycles. rsc.org

Applications As a Synthetic Building Block and Chemical Scaffold in Preclinical Research

Role in Complex Molecule Synthesis and Structural Diversity

The azetidine (B1206935) framework, including substituted variants like 2-(2-chlorophenyl)azetidine, serves as a versatile starting point for the synthesis of more complex molecular architectures. The ring strain inherent in the four-membered ring makes it susceptible to controlled ring-opening reactions, providing access to a variety of acyclic and larger heterocyclic systems that would be challenging to synthesize through other means. rsc.orgresearchgate.net Furthermore, the nitrogen atom within the azetidine ring provides a convenient handle for functionalization, allowing for the introduction of diverse substituents and the construction of intricate molecular scaffolds. nih.govorganic-chemistry.org

The strategic incorporation of the this compound motif can lead to the generation of libraries of compounds with significant structural diversity. nih.govnih.gov This diversity is crucial in drug discovery, as it increases the probability of identifying molecules with desired biological activities. nih.gov By systematically modifying the substituents on the azetidine ring and the phenyl group, chemists can explore a vast chemical space and generate a wide array of novel compounds for biological screening. nih.govresearchgate.net The synthesis of fused, bridged, and spirocyclic ring systems from densely functionalized azetidines has been described as a method to access novel chemical space for probe and drug discovery. nih.govresearchgate.net

Utility in Non-Natural Amino Acid and Peptidomimetic Design

Azetidine-based structures, including those derived from this compound, have found significant utility in the design of non-natural amino acids and peptidomimetics. nih.gov Peptides, while often exhibiting high potency and selectivity for their biological targets, are frequently limited by poor metabolic stability and low oral bioavailability. Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved drug-like properties.

Incorporating the rigid azetidine scaffold into a peptide backbone can enforce specific conformations, which can be beneficial for binding to a biological target. enamine.net This conformational constraint can also protect the molecule from degradation by proteases, thereby increasing its metabolic stability. nih.gov The 3-aminoazetidine (3-AAz) subunit, for instance, has been introduced as a turn-inducing element for the efficient synthesis of small head-to-tail cyclic peptides, leading to greatly improved cyclization of tetra-, penta-, and hexapeptides. nih.gov

Furthermore, the azetidine ring can serve as a bioisosteric replacement for larger, more flexible amino acid residues, helping to optimize the pharmacokinetic profile of a peptide-based drug candidate. The unique stereochemistry of substituted azetidines, such as this compound, can be exploited to fine-tune the three-dimensional arrangement of functional groups, leading to enhanced binding affinity and selectivity for the target protein.

Strategies for Medicinal Chemistry Design and Lead Compound Optimization

In medicinal chemistry, the process of lead optimization is a critical step in the development of new drugs. biobide.com It involves the iterative modification of a lead compound to improve its potency, selectivity, and pharmacokinetic properties. biobide.com The this compound scaffold can be a valuable tool in this process.

The generation of chemical libraries is a cornerstone of modern drug discovery. By synthesizing and screening large numbers of related compounds, researchers can identify "hits" that exhibit a desired biological activity. nih.gov These hits can then be further optimized to become lead compounds. The this compound core can be readily diversified through various chemical reactions, making it an ideal scaffold for the construction of such libraries. nih.govenamine.net For example, the nitrogen atom can be acylated, alkylated, or arylated to introduce a wide range of functional groups. Additionally, the phenyl ring can be further substituted to explore the structure-activity relationship (SAR) of the compound series. The solid-phase synthesis of a 1,976-membered library of spirocyclic azetidines has been described for the development of CNS-focused lead-like molecules. nih.govresearchgate.net

Bioisosterism is a strategy used in medicinal chemistry to replace a functional group in a molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological activity or pharmacokinetic profile. estranky.skprinceton.edu The azetidine ring can serve as a bioisostere for other cyclic or acyclic moieties. researchgate.net For example, it can replace a phenyl ring or a larger heterocyclic system to reduce the molecule's lipophilicity and improve its solubility. researchgate.net

The rigid nature of the azetidine ring also allows it to be used as a conformational constraint. enamine.net By locking a portion of the molecule into a specific three-dimensional arrangement, chemists can enhance its binding affinity for the target protein and improve its selectivity over other proteins. This can lead to a reduction in off-target effects and an improved safety profile for the drug candidate.

The three-dimensional shape of a molecule is a critical determinant of its biological activity. The puckered nature of the azetidine ring introduces a distinct three-dimensional architecture that can be exploited to create molecules with novel shapes and functionalities. nih.gov This can be particularly useful in targeting protein-protein interactions or other challenging biological targets where a specific spatial arrangement of functional groups is required for binding.

In Vitro and In Silico Investigations of Molecular Target Interactions

To understand the mechanism of action of compounds containing the this compound scaffold, researchers employ a combination of in vitro and in silico techniques. In vitro assays are used to measure the biological activity of the compounds against a specific target, such as an enzyme or a receptor. nih.gov These assays can provide information on the potency and efficacy of the compounds and can be used to guide the lead optimization process.

In silico methods, such as molecular docking and molecular dynamics simulations, are computational techniques used to predict how a molecule will interact with its biological target at the atomic level. peerscientist.comnih.gov These methods can provide valuable insights into the binding mode of the compound and can help to explain the observed structure-activity relationships. researchgate.net For example, docking studies can be used to identify the key amino acid residues in the target protein that are involved in binding the compound. This information can then be used to design new analogs with improved binding affinity. The combination of in vitro and in silico studies is a powerful approach for accelerating the drug discovery process and for designing novel therapeutic agents based on the this compound scaffold. nih.govresearchgate.net

Receptor Binding Assays and Ligand-Protein Docking Studies

The incorporation of the this compound moiety into larger molecules has been instrumental in the design of ligands for various receptors. Receptor binding assays and computational ligand-protein docking studies are crucial tools in elucidating the structure-activity relationships (SAR) of these derivatives and optimizing their binding affinity and selectivity.

Molecular docking has become an essential technique in drug discovery for predicting the binding mode and affinity of a ligand to its target protein. In silico studies of azetidin-2-one derivatives, for example, have been used to evaluate their potential as anti-proliferative agents by docking them into the active site of the epidermal growth factor receptor (EGFR). researchgate.net Such studies help in understanding the key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding of the ligand to the receptor.

While direct receptor binding data for this compound itself is not extensively documented in publicly available literature, the principles of using azetidine derivatives in such assays are well-established. For instance, studies on other azetidine-containing compounds have demonstrated their ability to bind with high affinity to nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The general approach involves competitive binding assays where the novel azetidine derivative competes with a known radiolabeled ligand for the receptor binding site. The inhibitory constant (Ki) is then determined to quantify the affinity of the new compound.

Ligand-protein docking simulations provide a virtual model of the interaction between an azetidine derivative and its target protein. These computational models are invaluable for rational drug design, allowing researchers to visualize the binding pose and predict the binding energy. For example, docking studies can reveal how the 2-chlorophenyl substituent of the azetidine ring fits into a hydrophobic pocket of the receptor, while the azetidine nitrogen might act as a hydrogen bond acceptor. This information guides the synthesis of new analogues with improved binding characteristics.

The following table summarizes the key aspects of utilizing azetidine derivatives in receptor binding and docking studies:

| Technique | Purpose | Key Information Obtained | Relevance to this compound Derivatives |

| Receptor Binding Assays | To quantify the affinity of a ligand for a specific receptor. | Inhibitory constant (Ki), dissociation constant (Kd), IC50 values. | Can be used to determine the binding affinity of novel compounds derived from this compound to their target receptors. |

| Ligand-Protein Docking | To predict the binding mode and affinity of a ligand to a protein. | Binding pose, binding energy, key interacting amino acid residues. | Enables the rational design of this compound derivatives with enhanced receptor affinity and selectivity. researchgate.net |

Identification of Azetidine Derivatives as Modulators of Biological Pathways (e.g., STAT3 Inhibition, Polθ Inhibition)

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective modulators of key biological pathways involved in cancer and other diseases. The unique conformational constraints of the azetidine ring, combined with the electronic properties of the chlorophenyl group, contribute to the specific interactions of its derivatives with their biological targets.

STAT3 Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is often constitutively activated in a wide range of human cancers, promoting tumor cell proliferation, survival, and metastasis. Consequently, the development of small molecule inhibitors of STAT3 is a major focus of anticancer drug discovery.

A novel class of potent and selective STAT3 inhibitors has been developed based on an azetidine scaffold. nih.govnih.gov These compounds have been shown to irreversibly bind to STAT3 and selectively inhibit its activity over other STAT family members like STAT1 and STAT5. nih.govnih.gov For example, compounds such as H172 and H182 have demonstrated low micromolar to sub-micromolar IC50 values for STAT3 inhibition. nih.gov Mass spectrometry analysis has confirmed that these azetidine-based inhibitors form covalent bonds with cysteine residues within the STAT3 protein, specifically Cys426 and Cys468. nih.gov

In preclinical studies using triple-negative breast cancer (TNBC) models, these azetidine derivatives effectively inhibited both constitutive and ligand-induced STAT3 signaling, leading to a reduction in viable tumor cells and the induction of cell death. nih.gov The selectivity of these compounds for STAT3 is a key advantage, as they show minimal effects on other signaling proteins like JAK2, Src, and EGFR. nih.gov

The following table summarizes the activity of selected azetidine-based STAT3 inhibitors:

| Compound | STAT3 Inhibition IC50 (µM) | Selectivity over STAT1/STAT5 | Mechanism of Action |

| H172 | 0.38–0.98 nih.gov | >15.8 µM nih.gov | Irreversible binding to Cys426 and Cys468 nih.gov |

| H182 | 0.38–0.98 nih.gov | >15.8 µM nih.gov | Irreversible binding to Cys426 and Cys468 nih.gov |

| H120 | 1.75–2.07 nih.gov | Not specified | Irreversible binding |

| H105 | 1.75–2.07 nih.gov | Not specified | Irreversible binding |

Polθ Inhibition

DNA polymerase theta (Polθ) is an enzyme that plays a critical role in a DNA repair pathway known as microhomology-mediated end joining (MMEJ). Polθ is overexpressed in many cancers and is a promising target for anticancer therapy, particularly in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.

Recently, 3-hydroxymethyl-azetidine derivatives have been identified as a novel class of potent Polθ inhibitors. nih.gov These inhibitors were developed through a structure-based drug design approach. While not directly featuring a 2-chlorophenyl substituent in the cited study, the work highlights the utility of the azetidine core in targeting this enzyme. The development of these inhibitors showcases the potential for creating selective small molecules that can exploit the synthetic lethality between Polθ inhibition and defects in homologous recombination repair. researchgate.net

The inhibition of Polθ by these azetidine derivatives leads to a significant decrease in the viability of cancer cells, particularly in glioblastoma models, by inducing apoptosis and reducing cell proliferation. researchgate.net The effect is enhanced when combined with inhibitors of other DNA repair proteins like PARP1 or RAD52. researchgate.net

The following table provides an overview of the development of azetidine-based Polθ inhibitors:

| Compound Class | Target | Therapeutic Strategy | Preclinical Findings |